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Potassium bitartrate - 868-14-4

Potassium bitartrate

Catalog Number: EVT-339778
CAS Number: 868-14-4
Molecular Formula: C4H5O6K
C4H5KO6
Molecular Weight: 188.18 g/mol
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Product Introduction

Description

Potassium bitartrate (KHC4H4O6) is an acidic potassium salt of tartaric acid. It is a white crystalline powder that is commonly known as "cream of tartar". Potassium bitartrate is a byproduct of winemaking and is found in the sediment that forms during fermentation. [, , ] This sediment, known as "wine lees" or "argol", is purified to obtain potassium bitartrate. []

Overview

Potassium hydrogen tartrate, commonly known as potassium bitartrate, is a chemical compound with the formula KC4H5O6\text{KC}_4\text{H}_5\text{O}_6. It is the potassium acid salt of tartaric acid and is primarily produced as a byproduct of winemaking, where it crystallizes from the tartaric acid present in grape juice. This compound is widely recognized for its various applications in culinary, pharmaceutical, and industrial fields, notably as a stabilizing agent in baking and a pH buffer in laboratory settings.

Source

The primary source of potassium hydrogen tartrate is the fermentation process in winemaking. During the fermentation of grape juice, tartaric acid naturally precipitates as potassium hydrogen tartrate when combined with potassium ions from the grapes. This compound can also be synthesized through various chemical methods involving tartaric acid and potassium salts.

Classification

Potassium hydrogen tartrate is classified as an organic salt and belongs to the category of carboxylic acid salts. It is categorized under food additives (E336) and has applications in both food science and analytical chemistry.

Synthesis Analysis

Methods

Potassium hydrogen tartrate can be synthesized through several methods, including:

  1. Biocatalytic Method: This involves dissolving epoxy potassium succinate in water and using immobilized cell granules from Nocardia strain fermentation as a biocatalyst. The reaction occurs at temperatures between 35-37 °C for about 18 hours, yielding potassium tartrate which is then reacted with tartaric acid to produce potassium hydrogen tartrate with high purity .
  2. Chemical Precipitation: Another method includes dissolving industrial-grade tartaric acid in deionized water, adding ammonium sulfide, and then reacting this solution with potassium carbonate to precipitate potassium hydrogen tartrate .
  3. Crystallization from Wine: In winemaking, potassium hydrogen tartrate forms naturally as crystals during the cooling of wine. These crystals can be collected and purified for various uses.

Technical Details

The biocatalytic method is notable for its efficiency and environmental friendliness, producing minimal waste compared to traditional chemical synthesis methods. The use of biocatalysts allows for milder reaction conditions and higher selectivity .

Molecular Structure Analysis

Structure

Potassium hydrogen tartrate has a molecular structure characterized by:

  • A central potassium ion (K+\text{K}^+)
  • A tartrate ion (C4H5O6\text{C}_4\text{H}_5\text{O}_6^-), which contains two carboxyl groups (-COOH) and one hydroxyl group (-OH).

The structural formula can be represented as follows:

K+C4H5O6\text{K}^+\cdot \text{C}_4\text{H}_5\text{O}_6^-

Data

  • Molecular Weight: 188.18 g/mol
  • Melting Point: Decomposes at approximately 170 °C
  • Solubility: Soluble in water; forms a saturated solution with a pH around 3.557 at 25 °C .
Chemical Reactions Analysis

Reactions

Potassium hydrogen tartrate participates in various chemical reactions:

  1. Acid-Base Reactions: It can act as an acid when dissolved in water, dissociating into potassium ions and tartrate ions.
  2. Buffering Action: In solution, it stabilizes pH levels due to its ability to react with added acids or bases.
  3. Crystallization Processes: Potassium hydrogen tartrate can crystallize from solutions containing tartaric acid and potassium salts under controlled conditions.

Technical Details

The buffering capacity of potassium hydrogen tartrate makes it valuable in analytical chemistry for preparing standard pH solutions used in titrations .

Mechanism of Action

Process

Potassium hydrogen tartrate functions primarily as a buffering agent due to its weak acidic nature. When dissolved in water, it establishes an equilibrium between its dissociated ions (potassium ions and tartrate ions) and undissociated molecules:

KHC4H4O6K++HC4H4O6\text{KHC}_4\text{H}_4\text{O}_6\rightleftharpoons \text{K}^++\text{HC}_4\text{H}_4\text{O}_6^-

This equilibrium allows it to resist changes in pH upon the addition of small amounts of acids or bases.

Data

The effective pH range for this buffer system is typically around 3.5 to 4.5, making it suitable for various biochemical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Acidic taste
  • Density: Approximately 1.8 g/cm³

Chemical Properties

  • pH (saturated solution): Approximately 3.557 at 25 °C
  • Stability: Stable under normal conditions but decomposes upon heating.
  • Reactivity: Reacts with strong bases to form soluble tartrates.
Applications

Scientific Uses

Potassium hydrogen tartrate has several significant applications:

Introduction to Potassium Hydrogen Tartrate

Chemical Definition and Nomenclature

Potassium hydrogen tartrate (chemical formula KC4H5O6) is the monopotassium salt of L-(+)-tartaric acid. Its systematic IUPAC name is potassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate, reflecting its stereochemistry with two chiral centers in the R,R configuration [2] [3]. The compound exists as a white crystalline powder with a slightly acidic taste and dissolves readily in alkaline solutions but is insoluble in acetic acid and alcohols [4] [5].

Table 1: Nomenclature of Potassium Hydrogen Tartrate

Nomenclature TypeName
IUPAC NamePotassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Common SynonymsCream of tartar, Potassium bitartrate, Monopotassium tartrate
CAS Number868-14-4
E NumberE336(i)
ChEBI IDCHEBI:32034

The compound dissociates in water to release tartrate ions (bitartrate: HC4H4O6 and tartrate: C4H4O62–), contributing to its buffering capacity. Its crystalline structure enables it to serve as a reference standard for pH buffers certified by the National Institute of Standards and Technology (NIST) [2] [6].

Historical Discovery and Early Applications

Swedish chemist Carl Wilhelm Scheele first characterized potassium hydrogen tartrate between 1742–1786 during his studies on tartaric acid derived from wine residues [2] [7]. Historical records suggest its use dates back approximately 7,000 years in ancient Iranian villages, though its systematic application began in 1768 when French chefs popularized it in cuisine under the name "cream of tartar" [2] [6].

In medieval Europe, winemakers referred to crystalline deposits in wine barrels as "argol" or "beeswing" (due to their resemblance to bees’ wings). Chaucer referenced "tartre" and "argol" in The Canterbury Tales (1483), highlighting its early industrial significance [6]. By the 19th century, purified cream of tartar was commercialized for:

  • Leavening agent: Combined with sodium bicarbonate in baking powder (patented 1856) [2].
  • Textile dyeing: Served as a mordant to fix dyes to wool via complexation with metal ions [2].
  • Medicine: Used as a cathartic in suppository formulations [8].

Natural Occurrence in Plant and Fermentation Systems

Botanical Sources and Formation Pathways

Potassium hydrogen tartrate forms naturally in grapes (Vitis vinifera) due to the dissociation of tartaric acid into bitartrate (HC4H4O6) and potassium ions. Tartaric acid biosynthesis occurs via the ascorbic acid pathway in grape berries, accumulating concentrations of 5–10 g/L [2] [7]. Trace amounts also occur in tamarinds, bananas, and avocados, though grapes remain the primary commercial source [7]. During winemaking, potassium bitartrate precipitates as "wine diamonds" (crystals on corks or barrel walls) due to supersaturation in ethanol-rich, low-temperature environments [2] [4].

Table 2: Natural Occurrence of Potassium Hydrogen Tartrate

SourceFormTypical Concentration
GrapesDissolved in juice1.0–1.5 g/L
WineCrystalline deposits0.5–2.0 g/L (precipitated)
TamarindsFree acid/saltTrace amounts

Fermentation Chemistry and Crystallization Kinetics

In wine fermentation, potassium bitartrate crystallization follows nucleation-limited kinetics, influenced by:

  • Temperature: Solubility drops from 6.1 g/L at 100°C to 0.57 g/L at 20°C [4] [5].
  • Ethanol content: Higher ethanol reduces solubility.
  • Ionic strength: Presence of calcium or proteins accelerates precipitation [4].

Table 3: Crystallization Kinetics in Wine Systems

FactorEffect on CrystallizationMechanism
Temperature (↓)Promotes nucleationReduced solubility
Ethanol (↑)Accelerates crystal growthDehydration of ions
TanninsInhibits in red winesBinds potassium ions

Winemakers prevent post-bottling crystallization via cold stabilization (chilling to 0°C for 24–72 hours) or adding metatartaric acid to inhibit crystal growth [2] [4]. Notably, red wines exhibit fewer crystals than white wines due to tannins' inhibitory effects [2].

Agricultural and Ecological Roles

In grapevines, potassium bitartrate regulates ionic balance and pH homeostasis. Its crystallization in soils during grape decomposition releases potassium, enhancing soil fertility [2]. Recent studies also implicate it in grape toxicity to pets: Dogs and cats experience renal damage upon grape ingestion, potentially due to tartrate-induced hyperkalemia [2] [8]. Additionally, tartrate ions influence microbial activity in fermentation, with Saccharomyces cerevisiae metabolizing residual tartrate into succinate and acetate [10].

Properties

CAS Number

868-14-4

Product Name

Potassium hydrogen tartrate

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C4H5O6K
C4H5KO6

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1

InChI Key

KYKNRZGSIGMXFH-ZVGUSBNCSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C

Synonyms

KOOCCH(OH)CH(OH)COOH, Butanedioic acid-2.3-dihydroxy monopota

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+]

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